molecular formula C6H10ClF2O4P B2772452 (Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester CAS No. 97480-49-4

(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester

Cat. No.: B2772452
CAS No.: 97480-49-4
M. Wt: 250.56
InChI Key: ZKYUQNZVQOGWSL-UHFFFAOYSA-N
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Description

. It is known for its unique chemical structure, which includes a phosphonic acid diethyl ester group and a chlorocarbonyldifluoromethyl group.

Preparation Methods

The synthesis of (Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester involves several steps. One common method includes the reaction of chlorocarbonyldifluoromethane with diethyl phosphite under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The chlorocarbonyldifluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce phosphonic acid groups into molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

(Chlorocarbonyldifluoromethyl)phosphonic aciddiethyl ester can be compared with other similar compounds, such as:

    Phosphonic acid diethyl esters: These compounds share the phosphonic acid diethyl ester group but differ in their substituents.

    Chlorocarbonyldifluoromethyl derivatives: These compounds have the chlorocarbonyldifluoromethyl group but may have different functional groups attached. The uniqueness of this compound lies in its combination of both the phosphonic acid diethyl ester and chlorocarbonyldifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-diethoxyphosphoryl-2,2-difluoroacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClF2O4P/c1-3-12-14(11,13-4-2)6(8,9)5(7)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYUQNZVQOGWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C(=O)Cl)(F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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